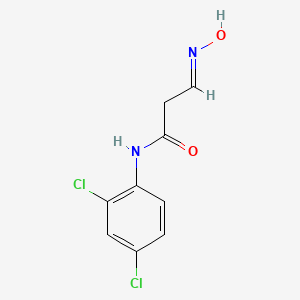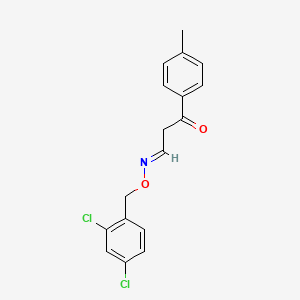
3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Übersicht
Beschreibung
3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, also known as DCMO-DMO, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Chemical Synthesis and Reactions Research involving compounds structurally related to 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime focuses on the synthesis and potential applications of these chemicals in various fields. A study by Abdel-Khalik, Agamy, and Elnagdi (2000) explores the reactions of 2-arylhydrazono-3-oxopropanals with hydroxylamine hydrochloride, leading to the formation of corresponding oximes. These oximes can be cyclized into isoxazoles or converted into arylazopyrazoles and triazoles, suggesting potential for diverse chemical applications (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Reactivators of Enzyme Inhibition Degorre, Kiffer, and Terrier (1988) synthesized oximes structurally similar to 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime and evaluated their ability to reactivate acetylcholinesterase inhibited by organophosphates. These oximes showed significant reactivation potency, highlighting their potential therapeutic applications in treating organophosphate poisoning (Degorre, Kiffer, & Terrier, 1988).
Biochemical Analysis In biochemical research, compounds related to 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime are used in assays. McLellan and Thornalley (1992) describe methods involving derivatization with specific oximes for the assay of methylglyoxal in biological systems, indicating the relevance of these compounds in analytical chemistry and biochemistry (McLellan & Thornalley, 1992).
Structural Analysis and Reactivity Studies on the structural analysis and reactivity of cyclopropenone oximes, including those similar to 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, have been conducted to understand their chemical properties and reactions. Yoshida et al. (1988) investigated the preparation and reaction of cyclopropenone oximes with isocyanates, offering insights into the chemical behavior of these oximes (Yoshida et al., 1988).
These studies highlight the versatile applications of 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime and structurally related compounds in chemical synthesis, biochemical analysis, and potential therapeutic uses, emphasizing their significance in scientific research.
The scientific research applications of the compound "3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime" are not directly available in the literature. However, research related to similar oxime compounds and their derivatives can provide insights into the potential applications and relevance of such compounds in various fields. Here is a summary based on the closest related research findings:
Oxime Derivatives and Reactivity
- Oxime compounds, including derivatives of 2-arylhydrazono-3-oxopropanals, have been studied for their reactivity and potential applications in synthesizing a variety of heterocyclic compounds, such as isoxazoles, arylazopyrazoles, and triazoles, which have implications in medicinal chemistry and materials science (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Acetylcholinesterase Reactivators
- Certain oxime derivatives have been explored as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates, indicating their potential use in developing antidotes for organophosphate poisoning. For instance, sulfur derivatives of 2-oxopropanal oxime have shown significant reactivation potency against inhibited AChE, suggesting their utility in medical applications related to organophosphate exposure (Degorre, Kiffer, & Terrier, 1988).
Analytical Chemistry Applications
- Oxime compounds have been utilized in analytical chemistry for the derivatization and assay of compounds like methylglyoxal in chemical and biological systems, highlighting their role in developing analytical methods and assays (McLellan & Thornalley, 1992).
Molecular Structure and Characterization
- The molecular structure and characterization of oxime derivatives, such as cyclopropenone oximes, have been investigated, providing insights into their chemical properties and potential applications in synthesis and materials science (Yoshida et al., 1988).
Eigenschaften
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-12-2-4-13(5-3-12)17(21)8-9-20-22-11-14-6-7-15(18)10-16(14)19/h2-7,9-10H,8,11H2,1H3/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUFQGDQMPOVDN-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




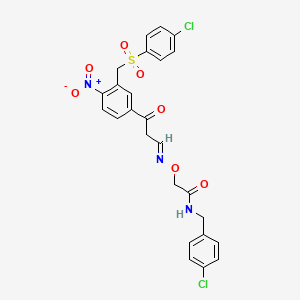
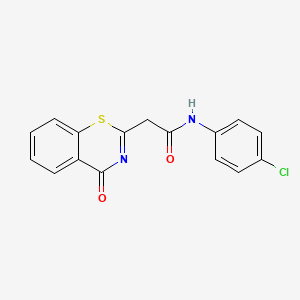
![2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3128776.png)
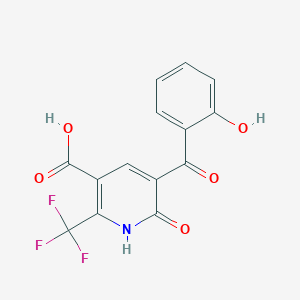
![methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B3128793.png)
![5-phenyl-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3128796.png)
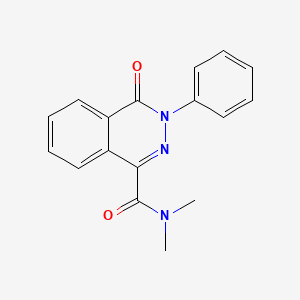
![N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B3128805.png)


![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3128828.png)
